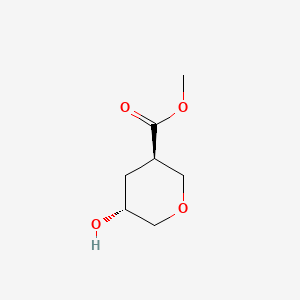

trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate: is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.16778 g/mol. It is also known by its IUPAC name, methyl (3R,5R)-5-hydroxyoxane-3-carboxylate. This compound is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters . The reaction conditions often include the use of a base and a solvent such as dichloromethane, with the reaction being carried out at room temperature.

Industrial Production Methods: Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) standards. This involves the use of cleanroom environments and high-purity reagents to ensure the quality and consistency of the product. The production process is designed to be flexible, allowing for the synthesis of the compound in quantities ranging from kilograms to metric tons.

Análisis De Reacciones Químicas

Types of Reactions: trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemistry

trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it valuable for developing new compounds .

Biology

Research has indicated that this compound exhibits potential biological activities. Its interactions with biomolecules are being studied to understand its role in modulating biological pathways. The hydroxyl and ester groups facilitate hydrogen bonding, which is crucial for its interaction with enzymes and receptors .

Medicine

The compound is under investigation for its therapeutic properties. Studies suggest that it may act as a modulator for receptors involved in neurological functions, potentially impacting conditions such as anxiety and depression. Its pharmacological profile shows promise in drug development, particularly in creating new medications targeting specific receptors .

Case Studies and Research Findings

Therapeutic Potential : A study investigated the effects of this compound on various therapeutic targets, particularly focusing on its interaction with serotonin and adrenergic receptors. Results indicated a broad spectrum of activity, suggesting potential applications in treating mood disorders .

Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the hydroxyl and ester groups significantly affect biological activity. Specific analogs demonstrated enhanced binding affinity to target receptors compared to this compound, indicating avenues for further drug design .

Mecanismo De Acción

The mechanism of action of trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects depending on the context of its use.

Comparación Con Compuestos Similares

- methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate

- ethyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate

- propyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate

Uniqueness: trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate is unique due to its specific stereochemistry (trans configuration) and the presence of both hydroxyl and ester functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .

Actividad Biológica

trans-Methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate is a compound of interest due to its potential biological activities and interactions with various biomolecules. This article delves into its synthesis, biological evaluations, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a hydroxyl group and an ester functional group, which are crucial for its biological activity. The stereochemistry (trans configuration) contributes to its unique reactivity profile, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including potential therapeutic properties. Its interactions with various receptors and enzymes are of particular interest.

The mechanism of action involves the compound's ability to form hydrogen bonds through its hydroxyl and ester groups, facilitating interactions with specific molecular targets. These interactions can modulate biological pathways, influencing cellular responses.

Case Studies and Research Findings

- Therapeutic Potential : A study investigated the compound's effects on various therapeutic targets, suggesting that it may act as a modulator for certain receptors involved in neurological functions. The findings indicated a broad spectrum of activity against receptors such as serotonin (5-HT) and adrenergic receptors .

- Structure-Activity Relationship (SAR) : Another study explored the SAR of related compounds, highlighting that modifications to the hydroxyl and ester groups significantly affect biological activity. The results demonstrated that specific analogs showed enhanced binding affinity to target receptors compared to this compound .

- Comparative Analysis : In comparison with similar compounds like methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate and ethyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate, trans-methyl variant exhibited unique pharmacological profiles due to its distinct stereochemistry .

Table 2: Comparative Biological Activities

| Compound | Binding Affinity (Ki) | Target Receptor |

|---|---|---|

| This compound | Moderate | 5-HT(7), Adrenergic |

| Methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate | Low | Adrenergic |

| Ethyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate | High | 5-HT(6), H(1) |

Propiedades

IUPAC Name |

methyl (3R,5R)-5-hydroxyoxane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDGYINOOUKBLT-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(COC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](COC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.